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Compound of Interest

Compound Name: SN-008

Cat. No.: B7382933 Get Quote

Disclaimer: The identifier "SN-008" did not correspond to a specific molecule in the available

literature. However, extensive research yielded information on two distinct compounds, ST08

and ZM008, which are detailed below. It is recommended that the user verify the correct

identity of their compound of interest.

ST08: A Curcumin Derivative with Anti-Cancer
Properties
ST08 is a novel curcumin derivative that has demonstrated anti-cancer activities, including

inducing apoptosis and inhibiting cell migration. It has been shown to potentiate the effects of

chemotherapeutic agents like cisplatin. A key mechanism of action for ST08 is the modulation

of the NF-κB signaling pathway.[1]

Quantitative Data Summary
The following tables summarize the effective working concentrations of ST08 in various

experimental settings.

Table 1: In Vitro Working Concentrations of ST08
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Cell Line Assay Type
Working
Concentration

IC50 Reference

MDA-MB-231

Cell Proliferation

(Combination

with Cisplatin)

30 nM 54 nM [1]

MCF7

Cell Proliferation

(Combination

with Cisplatin)

60 nM 121 nM [1]

MDA-MB-231
Cell Cycle

Analysis

20, 40, 80, 100,

120, 150 nM
- [1]

MCF7
Cell Cycle

Analysis

20, 40, 80, 100,

120, 150 nM
- [1]

MDA-MB-231
Immunoblotting

(NF-κB analysis)

0, 20, 40, 75, 80,

100 nM
- [1]

MCF7
Immunoblotting

(NF-κB analysis)

0, 20, 40, 75, 80,

100 nM
- [1]

Table 2: In Vivo Working Concentrations of ST08

Animal Model Treatment Dosing Regimen Reference

EAC Mice Tumor

Allograft
Monotherapy

20 mg/kg body weight

(intraperitoneal)
[1]

EAC Mice Tumor

Allograft

Combination with

Cisplatin

10 mg/kg body weight

(intraperitoneal)
[1]

Experimental Protocols
This protocol is for determining the effect of ST08 on the viability of breast cancer cell lines.

Materials:

Breast cancer cell lines (e.g., MDA-MB-231, MCF7)
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DMEM (Dulbecco's Modified Eagle Medium)

Fetal Bovine Serum (FBS)

Penicillin-Streptomycin

Trypsin-EDTA

96-well plates

ST08 stock solution

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in

PBS)

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Microplate reader

Procedure:

Culture breast cancer cells in DMEM supplemented with 10% FBS and 1% Penicillin-

Streptomycin at 37°C in a 5% CO2 incubator.

Trypsinize and seed 5,000 cells per well in a 96-well plate and incubate for 24 hours.

Prepare serial dilutions of ST08 in culture medium.

After 24 hours, replace the medium with fresh medium containing various concentrations of

ST08 (e.g., 30 nM, 60 nM) and/or in combination with other drugs like cisplatin. Include

untreated control wells.

Incubate the plates for 48 hours.

Add 20 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C, allowing

viable cells to form formazan crystals.
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Carefully remove the medium and add 150 µL of the solubilization solution to each well to

dissolve the formazan crystals.

Measure the absorbance at 570 nm using a microplate reader.

Calculate cell viability as a percentage of the untreated control.

This protocol is for analyzing the effect of ST08 on the cell cycle distribution.

Materials:

Breast cancer cells

6-well plates

ST08 stock solution

Phosphate-Buffered Saline (PBS)

70% ice-cold ethanol

RNase A (100 µg/mL)

Propidium Iodide (PI) staining solution (50 µg/mL)

Flow cytometer

Procedure:

Seed cells in 6-well plates and allow them to attach overnight.

Treat the cells with increasing concentrations of ST08 (e.g., 20, 40, 80, 100, 120, 150 nM) for

48 hours.

Harvest the cells by trypsinization and wash with PBS.

Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

Incubate the fixed cells at -20°C for at least 2 hours.
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Wash the cells with PBS to remove the ethanol.

Resuspend the cell pellet in PI staining solution containing RNase A.

Incubate in the dark at room temperature for 30 minutes.

Analyze the samples using a flow cytometer to determine the percentage of cells in G1, S,

and G2/M phases.

This protocol is for assessing the protein levels of NF-κB pathway components.

Materials:

Breast cancer cells

ST08 stock solution

RIPA buffer with protease and phosphatase inhibitors

Bradford reagent

SDS-PAGE gels

Transfer apparatus and PVDF membrane

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (e.g., anti-NF-κB p65, anti-phospho-IκBα, anti-IκBα)

HRP-conjugated secondary antibody

Chemiluminescent substrate

Imaging system

Procedure:

Treat cells with different concentrations of ST08 (e.g., 0, 20, 40, 75, 80, 100 nM) for 48

hours.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 14 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7382933?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Lyse the cells in RIPA buffer.

Determine the protein concentration of the lysates using the Bradford assay.

Denature equal amounts of protein by boiling in Laemmli buffer.

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibody overnight at 4°C.

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody

for 1 hour at room temperature.

Wash the membrane again and apply the chemiluminescent substrate.

Visualize the protein bands using an imaging system.

Signaling Pathway and Workflow Diagrams
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Caption: ST08 inhibits the NF-κB signaling pathway.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 14 Tech Support

https://www.benchchem.com/product/b7382933?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7382933?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start

Cell Culture
(MDA-MB-231, MCF7)

ST08 Treatment
(Varying Concentrations)

MTT Assay
(Cell Viability)

Flow Cytometry
(Cell Cycle Analysis)

Immunoblotting
(NF-κB Pathway)

Data Analysis

End

Click to download full resolution via product page

Caption: Experimental workflow for ST08 evaluation.

ZM008: An Anti-LLT1 Monoclonal Antibody for
Immunotherapy
ZM008 is a fully human IgG1 monoclonal antibody that targets Lectin-like transcript 1 (LLT1),

also known as CLEC2D. By blocking the interaction between LLT1 on tumor cells and the

CD161 receptor on Natural Killer (NK) cells and a subset of T cells, ZM008 activates an anti-

tumor immune response.[2][3][4] It is currently under investigation in Phase 1 clinical trials for

advanced solid tumors.[5][6]
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Quantitative Data Summary
The following tables summarize the effective working concentrations of ZM008.

Table 3: In Vitro Working Concentrations of ZM008

Assay Type Working Concentration Reference

Ex Vivo 3D Tumoroid Culture 5, 20, 50 µg/mL [7]

Table 4: In Vivo Working Concentrations of ZM008

Animal Model Treatment Dosing Regimen Reference

HuNOG-PC3

Xenograft
Monotherapy 10 mg/kg [2]

Cynomolgus Monkey

(Safety Study)
Monotherapy

10 mg/kg up to 125

mg/kg
[2]

Experimental Protocols
This protocol is to assess the activation of NK cells by ZM008.

Materials:

Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated NK cells

RPMI-1640 medium with 10% FBS

ZM008 antibody

Isotype control antibody

Fluorochrome-conjugated antibodies against activation markers (e.g., CD69, CD107a)

Flow cytometer

Procedure:
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Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

Optionally, enrich for NK cells using a negative selection kit.

Culture the cells in RPMI-1640 with 10% FBS.

Treat the cells with ZM008 at various concentrations (e.g., 5, 20, 50 µg/mL) or an isotype

control antibody for 24-48 hours.

Harvest the cells and wash with PBS.

Stain the cells with fluorochrome-conjugated antibodies against NK cell markers (e.g., CD3-,

CD56+) and activation markers (e.g., CD69, CD107a).

Incubate in the dark at 4°C for 30 minutes.

Wash the cells and resuspend in FACS buffer.

Analyze the samples by flow cytometry to quantify the expression of activation markers on

the NK cell population.

This protocol measures the ability of ZM008-treated NK cells to kill tumor cells.

Materials:

Effector cells: Human NK cells

Target cells: LLT1-expressing tumor cell line (e.g., PC3, K562)

Culture medium

ZM008 antibody

Target cell labeling dye (e.g., Calcein-AM or a fluorescent cell tracker)

Dead cell stain (e.g., Propidium Iodide or 7-AAD)

96-well U-bottom plate
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Flow cytometer

Procedure:

Label the target tumor cells with a fluorescent dye according to the manufacturer's

instructions.

Prepare effector NK cells and pre-incubate them with ZM008 or an isotype control for 1-2

hours.

Co-culture the labeled target cells with the pre-incubated effector cells at different effector-to-

target (E:T) ratios (e.g., 10:1, 5:1, 1:1) in a 96-well plate.

Include control wells with target cells alone (spontaneous death) and target cells with lysis

buffer (maximum death).

Incubate the plate at 37°C for 4 hours.

Add a dead cell stain to each well.

Analyze the plate on a flow cytometer.

Gate on the fluorescently labeled target cell population and quantify the percentage of dead

cells (positive for the dead cell stain).

Calculate the percentage of specific lysis using the formula: % Specific Lysis = 100 *

(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous

Release)
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Caption: ZM008 blocks the LLT1-CD161 inhibitory pathway.
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Caption: Experimental workflow for ZM008 evaluation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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